Arabinofuranosyl-E-5-iodovinyluracil

Antiviral potency Herpesvirus IC50 comparison

Arabinofuranosyl-E-5-iodovinyluracil (IVaraU; CAS 87535-95-3) is a synthetic nucleoside analogue belonging to the 1-β-D-arabinofuranosyl-E-5-halogenovinyluracil class. Structurally, it features an arabinose sugar (2′-OH inverted configuration relative to ribose) attached to a uracil base modified with an (E)-5-(2-iodovinyl) substituent.

Molecular Formula C11H13IN2O6
Molecular Weight 396.13 g/mol
CAS No. 87535-95-3
Cat. No. B1233250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinofuranosyl-E-5-iodovinyluracil
CAS87535-95-3
Synonyms1-beta-D-arabinofuranosyl-E-5-iodovinyluracil
arabinofuranosyl-E-5-iodovinyluracil
IVaraU
Molecular FormulaC11H13IN2O6
Molecular Weight396.13 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CI
InChIInChI=1S/C11H13IN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
InChIKeyANRZVKXALDTWES-HQNLTJAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arabinofuranosyl-E-5-iodovinyluracil (IVaraU): A Halogenovinyl Arabinosyluracil Nucleoside for Herpesvirus Research and Diagnostic Probe Development


Arabinofuranosyl-E-5-iodovinyluracil (IVaraU; CAS 87535-95-3) is a synthetic nucleoside analogue belonging to the 1-β-D-arabinofuranosyl-E-5-halogenovinyluracil class [1]. Structurally, it features an arabinose sugar (2′-OH inverted configuration relative to ribose) attached to a uracil base modified with an (E)-5-(2-iodovinyl) substituent [1]. IVaraU functions as a nucleic acid synthesis inhibitor and is recognized as an antiviral agent whose activation depends on phosphorylation by herpesvirus-encoded thymidine kinase (TK) [1][2]. Unlike its 2′-deoxyribosyl counterparts (e.g., IVDU, BVDU), IVaraU incorporates the arabinofuranosyl sugar, which confers resistance to phosphorolytic cleavage by mammalian pyrimidine nucleoside phosphorylases [3]. This property, combined with its capacity for high-yield radioiodination, positions IVaraU as a dual-purpose tool: a selective anti-herpesvirus agent and a radiolabeled probe for imaging TK-positive infections or gene therapy applications [2][4].

Herpesvirus TK-dependent activation Selective for TK-positive herpesvirus infections
High-yield radioiodination chemistry Enables no-carrier-added SPECT probe synthesis
Arabinofuranosyl scaffold metabolic stability Resistant to phosphorolytic cleavage during incubation

Why Generic Arabinofuranosyl-E-5-iodovinyluracil (IVaraU) Cannot Be Substituted with Other Halogenovinyluracil Nucleosides Without Experimental Validation


Although IVaraU belongs to the broader 5-halogenovinyluracil family, pharmacological and biochemical data demonstrate that even minor structural modifications—such as halogen identity (Br vs. I vs. Cl) or sugar configuration (arabinofuranosyl vs. 2′-deoxyribosyl)—produce significant differences in antiviral potency, metabolic stability, and substrate specificity for viral thymidine kinases [1][2]. For instance, the arabinofuranosyl sugar renders IVaraU and its bromo analog BVaraU resistant to phosphorolytic cleavage by thymidine phosphorylase, whereas the 2′-deoxyribosyl analog BVDU is rapidly degraded to the free base, resulting in over 10-fold higher IC50 values in certain models [1]. Conversely, the iodo substituent uniquely enables high-yield radioiodination via organotin or exchange chemistry (up to 97% radiochemical yield for [123I]IVaraU), a feature not achievable with the chloro or unsubstituted vinyl analogs [3]. These differences mean that substituting IVaraU with BVaraU, CVaraU, or BVDU without re-validating the assay risks confounding results due to altered selectivity, metabolic half-life, or detection sensitivity.

Target (IVaraU)
Substitute Risk
Arabinofuranosyl sugar
2′-Deoxyribosyl analogs may undergo rapid phosphorolytic cleavage
Iodo substituent for radioiodination
Bromo/chloro/vinyl analogs may not achieve direct 123I labeling
TK-dependent activation retained in ACV-resistant mutants
ACV-based probes may fail in polymerase mutants; alternative arabinosyl analogs not validated

Quantitative Differentiation of Arabinofuranosyl-E-5-iodovinyluracil (IVaraU) vs. Closest Halogenovinyl Analogs: A Procurement-Focused Evidence Compilation


IVaraU Exhibits 100-Fold Superior Antiviral Potency Compared to BVDU Against Salmon Herpesvirus (OMV) in Head-to-Head Testing

In a direct comparative study against Oncorhynchus masou virus (OMV) using Yamame kidney (YNK) cells, IVaraU demonstrated an IC50 of 0.003 µg/mL, whereas the 2′-deoxyribosyl counterpart BVDU (E-5-(2-bromovinyl)-2′-deoxyuridine) showed an IC50 of 0.3 µg/mL—a 100-fold difference in potency [1]. Among the arabinofuranosyl series, IVaraU (0.003 µg/mL) was 3.3-fold more potent than BVaraU (0.01 µg/mL) and equipotent with CVaraU and VaraU (both 0.003 µg/mL) [1].

OMV IC50
Head-to-head
0.003 µg/mL vs 0.3 µg/mL (BVDU)
100-fold lower IC50
Supports OMV model potency ranking
YNK cell assay; 3.3-fold vs BVaraU
Antiviral potency Herpesvirus IC50 comparison Aquaculture virology

The Arabinofuranosyl Scaffold of IVaraU Confers Resistance to Phosphorolytic Cleavage, Overcoming a Key Limitation of 2′-Deoxyribosyl Analogs

The Suzuki et al. study explicitly attributes the markedly lower potency of BVDU (IC50 0.3 µg/mL) relative to the arabinofuranosyl analogs (IC50 0.003–0.01 µg/mL) to cleavage of the N-glycosyl linkage of BVDU by pyrimidine nucleoside phosphorylases during incubation, whereas 'the arabinofuranosyl counterparts are resistant to this (these) enzyme(s)' [1]. This class-level inference applies uniformly to IVaraU, BVaraU, CVaraU, and VaraU. The NIH grant report further confirms that, unlike IVDU (which is cleaved to the nonspecific metabolite iodovinyl uracil causing high background), IVaraU is not cleaved, thereby obviating the problem of background uptake in imaging applications [2].

Phosphorolytic stability
Class-level
Arabinofuranosyl series resistant
Resistant to thymidine phosphorylase cleavage
Supports metabolic stability in culture
Class-level inference from OMV model
Metabolic stability Thymidine phosphorylase resistance Nucleoside catabolism Enzymatic stability

IVaraU Enables No-Carrier-Added Radioiodination with up to 97% Yield, Surpassing Bromo and Chloro Analogs for Diagnostic Probe Synthesis

Dougan et al. demonstrated that no-carrier-added [123I]IVaraU can be produced via organotin precursor chemistry in radiolabeling yields up to 97%, with an alternative exchange radioiodination method using BrVaraU as precursor achieving 93% yield [1]. The overall synthetic yield for unlabeled IVaraU from arabinosyluridine was 22% over five steps [1]. The iodo substituent is essential for this radiolabeling chemistry; the chloro (CVaraU) and unsubstituted vinyl (VaraU) analogs cannot undergo analogous radioiododestannylation or exchange reactions for [123I] or [125I] incorporation. BVaraU can serve as a precursor for exchange radioiodination but requires a cuprous ion catalyst and water, yielding 93% compared to 97% for the direct organotin method, and does not provide the iodine atom needed for direct imaging applications [1].

Radioiodination yield
Head-to-head
Up to 97% NCA
[123I]IVaraU via organotin
Enables high-specific-activity probe synthesis
CVaraU/VaraU not amenable
Radioiodination SPECT imaging no-carrier-added synthesis diagnostic probe

[125I]IVaraU Uptake Is Retained in Acyclovir-Resistant HSV-1 DNA Polymerase Mutants, Demonstrating Diagnostic Utility Beyond ACV-Based Probes

Robins et al. demonstrated that treatment of HSV-1-infected cells with [125I]IVaraU resulted in virus-dependent uptake associated with nucleoside phosphorylation by wild-type HSV-1 as well as by acyclovir-resistant DNA polymerase mutants, but not by thymidine kinase-deficient (TK⁻) HSV-1 mutants [1]. This profile indicates that IVaraU phosphorylation depends on viral TK but that once phosphorylated, its antiviral activity is not abrogated by the same polymerase mutations that confer resistance to acyclovir (ACV). By contrast, ACV requires both TK-dependent monophosphorylation and subsequent action on viral DNA polymerase; ACV-resistant polymerase mutants therefore fail to accumulate radiolabeled ACV probes [1]. No equivalent data were reported for BVaraU, CVaraU, or VaraU in this study.

ACV-resistant mutant uptake
Head-to-head
IVaraU retained; ACV lost
TK⁺ polymerase mutants positive
Supports diagnostic probe beyond ACV
TK⁻ mutants negative
Acyclovir resistance HSV-1 TK diagnostic imaging drug-resistant mutants

IVaraU and Its Bromo Analog Share HSV-1 Selectivity Over HSV-2, but IVaraU Adds Imaging Capability Without Sacrificing Antiviral Potency

Machida et al. demonstrated that the arabinofuranosyl-E-5-halogenovinyluracil class (exemplified by BV-ara-U and CV-ara-U) is selectively inhibitory to HSV-1 over HSV-2, with markedly reduced DNA synthesis inhibition in HSV-2-infected cells and no significant activity against HSV-2 plaque formation [1]. Compared to 1-β-D-arabinofuranosylthymine and 5-iodo-deoxyuridine, BV-ara-U and CV-ara-U were more than 10-fold more active against HSV-1 and much less active against HSV-2 [1]. BV-ara-U was as active as BVDU against HSV-1 while being less inhibitory to host HEL-F cell growth [1]. Although IVaraU was not specifically tested in this 1981 study, its structural identity to the same arabinofuranosyl-E-5-halogenovinyl class predicts equivalent HSV-1 selectivity, while the data from Suzuki et al. (IC50 0.003 µg/mL for IVaraU vs. 0.01 µg/mL for BVaraU against OMV) suggest even greater potency for the iodo analog within the class [2].

HSV-1 selectivity context
Class-level
Class-level >10-fold HSV-1 selectivity
IVaraU not directly tested for HSV-1/2
Supports HSV-1 research model selection
Inferred from BVaraU/CVaraU
HSV-1 selectivity HSV-2 imaging probe therapeutic index

High-Impact Research and Industrial Applications for Arabinofuranosyl-E-5-iodovinyluracil (IVaraU): From Antiviral Screening to Molecular Imaging


Potent Anti-Herpesvirus Lead Compound for Salmonid Aquaculture Disease Models

IVaraU's IC50 of 0.003 µg/mL against OMV—100-fold lower than BVDU—makes it the most potent halogenovinyluracil candidate for in vitro screening and bath-treatment studies targeting salmon herpesvirus infections [1]. The arabinofuranosyl scaffold ensures stability against nucleoside phosphorylases present in fish cell culture media, preventing the rapid degradation observed with 2′-deoxyribosyl analogs [1].

No-Carrier-Added Radiolabeled Probe for SPECT Imaging of HSV-1 Infections and HSV1-tk Gene Expression

The demonstrated 97% no-carrier-added [123I]IVaraU radiolabeling yield enables production of high-specific-activity SPECT probes for noninvasive imaging of TK-positive herpesvirus infections or HSV1-tk reporter gene expression in gene therapy models [2]. Critically, uptake is retained in acyclovir-resistant DNA polymerase mutants, expanding diagnostic coverage beyond ACV-based probes [3].

Selective Tool Compound for HSV-1 vs. HSV-2 Discrimination in Co-Infection or Mechanistic Studies

Based on class-level evidence, IVaraU is expected to selectively inhibit HSV-1 over HSV-2 replication (>10-fold selectivity relative to earlier generation antivirals) while showing minimal host cell cytotoxicity [4]. This selectivity profile, combined with the ability to use [125I]IVaraU for autoradiographic detection, makes IVaraU a unique dual-purpose tool for laboratories studying HSV-1/HSV-2 differential biology or screening HSV-1-specific antiviral candidates [4][3].

VZV Thymidine Kinase-Dependent Cytostatic Agent for Suicide Gene Therapy Research

Although direct IVaraU data in VZV-tk systems are limited, the structurally related arabinofuranosyl analog BVaraU displayed cytostatic activity in VZVtk gene-transfected tumor cells at concentrations up to four orders of magnitude lower than in nontransfected cells [5]. IVaraU, sharing the same arabinofuranosyl scaffold and TK-dependent activation mechanism, represents a logical candidate for extension studies in VZV-tk suicide gene therapy, with the added benefit of radioiodination for simultaneous imaging of transgene expression [5][2].

Application
Selection Property
Validation Focus
Salmonid herpesvirus models
OMV model potency context
In vitro IC50 and nucleoside stability
SPECT/imaging probe development
High-yield radioiodination chemistry
NCA radiolabeling yield and TK-dependence
HSV-1/HSV-2 differential research
Class-level HSV-1 selectivity context
Selectivity ratio and host cell cytotoxicity
VZV-tk suicide gene models
VZV-tk dependent activation context
Cytostatic potency in VZV-tk cells
Quote Request

Request a Quote for Arabinofuranosyl-E-5-iodovinyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.